![molecular formula C16H10N2OS B5747007 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylthiochromeno[3,4-d]imidazol-4(1H)-one, also known as PTI, is a heterocyclic organic compound with potential applications in scientific research. It belongs to the class of chromenoimidazolones and has been synthesized by several methods.
作用機序
The mechanism of action of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one is not well understood. However, it has been suggested that 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one may exert its biological effects by inhibiting the activity of enzymes such as PTP1B and acetylcholinesterase. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one may also interact with cellular signaling pathways, leading to its observed antitumor, antimicrobial, and anti-inflammatory activities.
Biochemical and Physiological Effects:
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one inhibits the activity of PTP1B and acetylcholinesterase. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been reported to exhibit antitumor activity, inhibiting the proliferation of several cancer cell lines. In addition, 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been reported to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one is also stable under a range of conditions, making it suitable for use in in vitro and in vivo experiments. However, 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has some limitations. It is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one is not well understood, which may limit its use in some applications.
将来の方向性
There are several future directions for research on 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one. One area of interest is the development of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one derivatives with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one and its potential interactions with cellular signaling pathways. Further studies are also needed to evaluate the potential of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one as a therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.
合成法
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one can be synthesized by several methods, including the reaction of 2-aminobenzimidazole with 2-hydroxyacetophenone followed by thionation with Lawesson's reagent. Another method involves the reaction of 2-aminobenzimidazole with 2-hydroxychalcone in the presence of trifluoroacetic acid and thionation with phosphorus pentasulfide. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one can also be synthesized by the reaction of 2-aminobenzimidazole with 2-hydroxychalcone in the presence of iodine and sulfur.
科学的研究の応用
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.
特性
IUPAC Name |
1-phenylthiochromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-16-14-15(12-8-4-5-9-13(12)20-16)18(10-17-14)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBQVKBZFRGZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

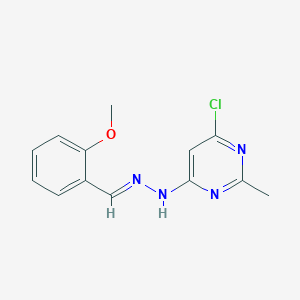
![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)
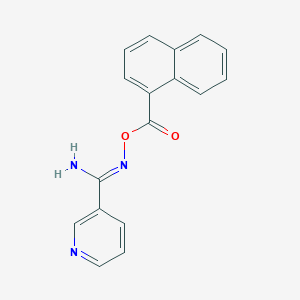
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)
![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)
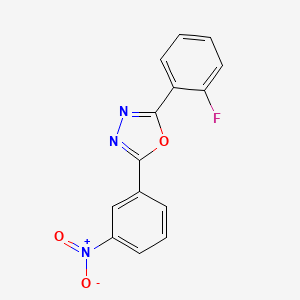
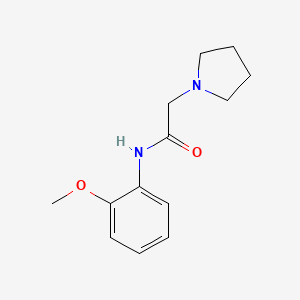
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)
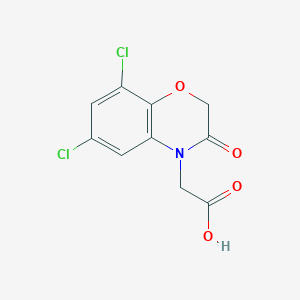
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)
![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)